2-(4-acetylpiperazin-1-yl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxoacetamide
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Description
2-(4-acetylpiperazin-1-yl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Anticonvulsant Agents : A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The synthesized compounds showed moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats. This suggests that similar compounds could be explored for anticonvulsant properties (Severina et al., 2020).
Antimicrobial Agents : Another study synthesized and evaluated 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives for their antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial and antifungal activities, indicating the potential use of similar compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Potential Therapeutic Applications
Inhibition of c-Jun N-Terminal Kinase (JNK) : A study on 4-Methylpyrazole's effect against acetaminophen hepatotoxicity in mice highlighted the inhibition of JNK activation as a therapeutic strategy. This suggests that compounds capable of JNK inhibition might have applications in treating liver injuries caused by drug overdose (Akakpo et al., 2019).
Anti-inflammatory Activity : Research on substituted 1,3,4-oxadiazoles showed significant anti-inflammatory activity in rat models. This points to the potential utility of structurally similar compounds in the development of new anti-inflammatory drugs (Nargund et al., 1994).
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-16(27)24-10-12-25(13-11-24)22(29)21(28)23-15-19(20-7-4-14-30-20)26-9-8-17-5-2-3-6-18(17)26/h2-7,14,19H,8-13,15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXZGHFUCFXPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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